molecular formula C27H34N2O6 B3240418 Fmoc-D,L-hlys(Boc) CAS No. 1434054-86-0

Fmoc-D,L-hlys(Boc)

Cat. No. B3240418
CAS RN: 1434054-86-0
M. Wt: 482.6 g/mol
InChI Key: CLFMIWUWBOOJLY-UHFFFAOYSA-N
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Description

Fmoc-D,L-hlys(Boc) is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is one of the D-lysine derivatives utilized in Boc-SPPS . The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine .


Synthesis Analysis

The synthesis of Fmoc-D,L-hlys(Boc) involves the reaction of lysine cyclic dipeptide with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) and di-tert-butyl dicarbonate [(Boc)2O] . The Fmoc group is normally removed before the peptide is cleaved from the resin .


Molecular Structure Analysis

The molecular formula of Fmoc-D,L-hlys(Boc) is C26H32N2O6 . The structure, properties, spectra, suppliers, and links for Fmoc-D,L-hlys(Boc) can be found on ChemSpider .


Chemical Reactions Analysis

Fmoc-D,L-hlys(Boc) is often used when the lysine side chain is to be selectively labelled or conjugated . The Fmoc protecting group on the side chain is stable in acidic conditions, but can be removed with bases such as piperidine or morpholine .


Physical And Chemical Properties Analysis

Fmoc-D,L-hlys(Boc) appears as a white to off-white powder . .

Mechanism of Action

Fmoc-D,L-hlys(Boc) is used as a building block in the solid phase peptide synthesis . It has been used to modulate ion-pairing interactions between Lys and enzyme carboxylate groups in SAR studies .

Safety and Hazards

Fmoc-D,L-hlys(Boc) is harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, mist, or gas, and to use personal protective equipment .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-16-10-4-5-15-23(24(30)31)29-26(33)34-17-22-20-13-8-6-11-18(20)19-12-7-9-14-21(19)22/h6-9,11-14,22-23H,4-5,10,15-17H2,1-3H3,(H,28,32)(H,29,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFMIWUWBOOJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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